molecular formula C20H20ClFN2O2 B4565720 N-(5-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

N-(5-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4565720
M. Wt: 374.8 g/mol
InChI Key: ZAGJGOTZDPZBJO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as pain relief or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-fluorobenzoyl group: This step usually involves an acylation reaction using 3-fluorobenzoyl chloride and a suitable base.

    Attachment of the 5-chloro-2-methylphenyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to neurotransmitter receptors, altering signal transduction and producing analgesic or antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
  • N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
  • N-(5-chloro-2-methylphenyl)-1-(3-chlorobenzoyl)piperidine-4-carboxamide

Uniqueness

N-(5-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its pharmacological properties and reactivity. The presence of both chloro and fluoro substituents may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-13-5-6-16(21)12-18(13)23-19(25)14-7-9-24(10-8-14)20(26)15-3-2-4-17(22)11-15/h2-6,11-12,14H,7-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGJGOTZDPZBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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